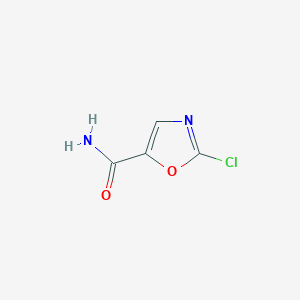
2-Chlorooxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorooxazole-5-carboxamide is a heterocyclic organic compound with the molecular formula C4H3ClN2O2 It is characterized by the presence of a chloro group at the second position and a carboxamide group at the fifth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorooxazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-1,3-oxazole-5-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorooxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted oxazole derivatives
- Oxidized or reduced oxazole compounds
- Carboxylic acids from hydrolysis
Scientific Research Applications
2-Chlorooxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Chlorooxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
- 2-Chlorooxazole-5-carboxylic acid
- 2-Chloro-1,3-oxazole-5-carboxylate
- 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide
Comparison: 2-Chlorooxazole-5-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions.
Properties
Molecular Formula |
C4H3ClN2O2 |
|---|---|
Molecular Weight |
146.53 g/mol |
IUPAC Name |
2-chloro-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C4H3ClN2O2/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8) |
InChI Key |
MHWPFAVXNWLCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


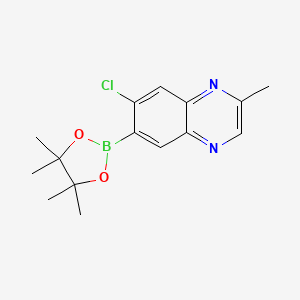

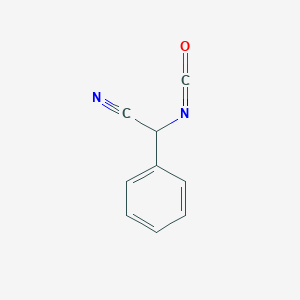
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
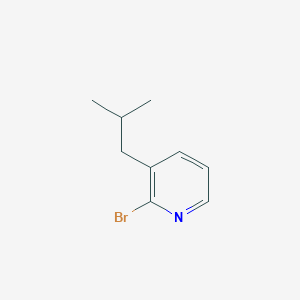
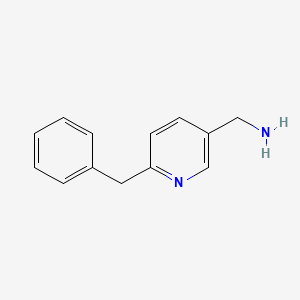
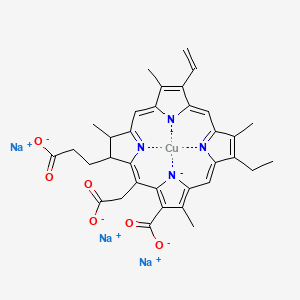
![tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13657811.png)
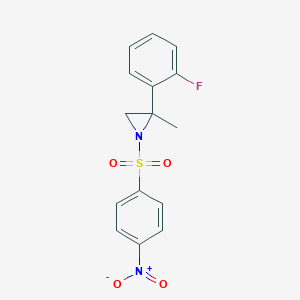

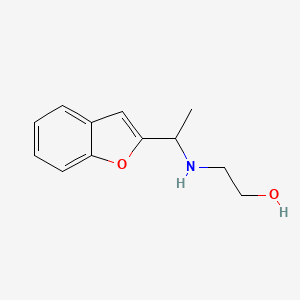
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid](/img/structure/B13657835.png)
![6-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13657837.png)

